N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-derived compound featuring dual sulfonamide groups. Its structure includes a 4-fluorobenzenesulfonyl substituent at the pyrazoline N1-position and a 2-methylphenyl group at the C5 position of the dihydropyrazole ring. The meta-substituted phenyl ring at C3 is further functionalized with a methanesulfonamide group.
Pyrazoline scaffolds are associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of electron-withdrawing fluorine and sulfonamide groups may enhance binding affinity to biological targets by modulating electronic and steric properties .
Properties
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-6-3-4-9-21(16)23-15-22(17-7-5-8-19(14-17)26-32(2,28)29)25-27(23)33(30,31)20-12-10-18(24)11-13-20/h3-14,23,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJKDDKSQXZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Subsequently, the fluorobenzenesulfonyl group is introduced via sulfonylation, and the methanesulfonamide group is added through a sulfonamide formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a broader class of pyrazoline-sulfonamide hybrids. Key structural analogs and their differences are summarized below:
Key Observations :
- C5 Position: The 2-methylphenyl group introduces steric bulk compared to 4-fluorophenyl () or 4-(dimethylamino)phenyl (), which may affect conformational stability .
Physicochemical Properties
Key Observations :
Bioactivity Comparisons
While explicit data for the target compound are unavailable, related compounds exhibit notable bioactivities:
Key Observations :
Biological Activity
N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, also known by its CAS number 851782-51-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring and sulfonamide group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 466.56 g/mol. The structural complexity contributes to its diverse interactions within biological systems.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group facilitates interactions with target proteins, leading to inhibition or modulation of enzymatic activity.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and coagulation.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses and signaling cascades.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Anti-inflammatory Agents : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- Antithrombotic Activity : It has shown promise as an inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade, which could be beneficial in treating thrombotic disorders .
Case Studies
- Study on Enzyme Inhibition :
-
Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in animal models.
- Findings : In preclinical studies, administration led to significant reductions in inflammatory markers and symptoms associated with arthritis.
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound stands out due to its unique structural features that enhance its binding affinity and selectivity for target enzymes.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Sulfonamide + Pyrazole | Moderate COX inhibition |
| Compound B | Sulfonamide + Thiazole | Weak Factor Xa inhibition |
| This compound | Sulfonamide + Pyrazole | High COX & Factor Xa inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
